molecular formula C15H21N5OS B2414234 N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-82-0

N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2414234
CAS No.: 874467-82-0
M. Wt: 319.43
InChI Key: YQYDAQHTXXHVFY-UHFFFAOYSA-N
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Description

N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, which is known for its stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides under specific conditions.

    Attachment of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrazole derivatives.

Scientific Research Applications

N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-propan-2-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetamide
  • N-propan-2-yl-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide

Uniqueness

N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its specific structural features, such as the presence of the propan-2-yl group and the tetrazole ring

Properties

IUPAC Name

N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-10(2)12-5-7-13(8-6-12)20-15(17-18-19-20)22-9-14(21)16-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYDAQHTXXHVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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